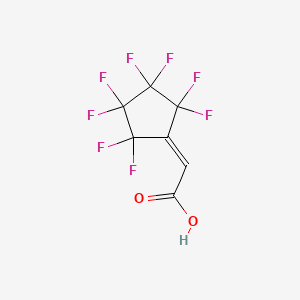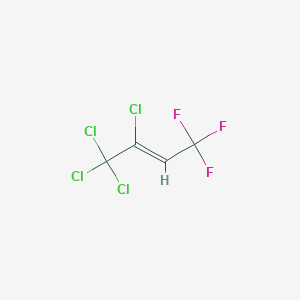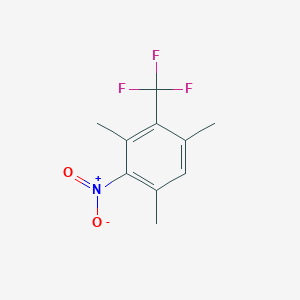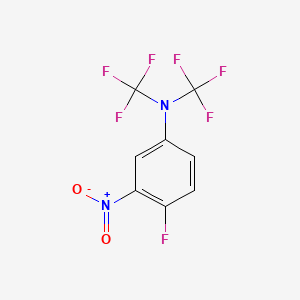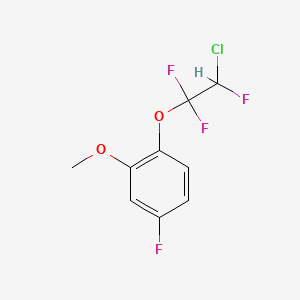
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole (2-CTFA) is a compound of pharmaceutical interest. It is a trifluoromethylated anisole derivative, which is used as a substrate for the synthesis of various drugs. In addition, 2-CTFA is also used as a starting material for the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). This compound has been widely studied due to its potential applications in the pharmaceutical industry, which include its use as an intermediate in the synthesis of several drugs, its potential as a drug delivery system, and its ability to modulate the activity of enzymes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole involves the reaction of 2-methoxy-5-fluoroanisole with 2-chloro-1,1,2-trifluoroethanol in the presence of a base to form the desired product.
Starting Materials
2-methoxy-5-fluoroanisole, 2-chloro-1,1,2-trifluoroethanol, Base (e.g. potassium carbonate)
Reaction
Step 1: Dissolve 2-methoxy-5-fluoroanisole and 2-chloro-1,1,2-trifluoroethanol in a suitable solvent (e.g. dichloromethane)., Step 2: Add the base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate)., Step 4: Purify the product by recrystallization or chromatography.
Applications De Recherche Scientifique
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of several drugs, such as the anticonvulsant drug lamotrigine and the anticancer drug gemcitabine. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been used as a substrate in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). Furthermore, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has also been used as a substrate in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE).
Mécanisme D'action
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole acts as an enzyme modulator by binding to the active site of an enzyme and altering its activity. This binding can either activate or inhibit the enzyme, depending on the concentration of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole present. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole can also act as a substrate for enzymes, allowing it to catalyze the reaction of other compounds.
Effets Biochimiques Et Physiologiques
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been shown to have several biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as other metabolic pathways. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has also been shown to have an anti-inflammatory effect, as well as an antioxidant effect. Furthermore, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has been found to have a vasodilatory effect, which may be beneficial for the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole has several advantages and limitations for lab experiments. One of the advantages of using 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is its low cost, which makes it an attractive option for researchers. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is also relatively easy to synthesize, which makes it a suitable choice for laboratory experiments. However, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole is not very stable and can decompose rapidly in the presence of light and heat. Therefore, it is important to store 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole in a cool, dark place.
Orientations Futures
There are several potential future directions for the use of 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole. One potential direction is to use 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole as a drug delivery system, which could allow for the targeted delivery of drugs to specific tissues. In addition, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole could also be used in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE). Furthermore, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole could also be used as an enzyme modulator, which could be beneficial for the treatment of various diseases. Finally, 2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole could also be used in the synthesis of other compounds, such as 2-chloro-1,1,2-trifluoroethanol (2-CTFE).
Propriétés
IUPAC Name |
1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF4O2/c1-15-7-4-5(11)2-3-6(7)16-9(13,14)8(10)12/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGLNQRMPNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-1,1,2-trifluoroethoxy)-5-fluoroanisole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)




![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)

